molecular formula C22H17F2N5OS B1678830 Ravuconazole CAS No. 182760-06-1

Ravuconazole

カタログ番号 B1678830
CAS番号: 182760-06-1
分子量: 437.5 g/mol
InChIキー: OPAHEYNNJWPQPX-RCDICMHDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

Ravuconazole is a member of the class of triazoles . It has a molecular formula of C22H17F2N5OS and a molar mass of 437.47 g·mol −1 .


Chemical Reactions Analysis

Ravuconazole was found to degrade mainly under alkaline hydrolysis, forming two main degradation products . The chemical structures of these degradation products were proposed based on data obtained by liquid chromatography coupled to mass spectrometry (LC-MS) analysis .


Physical And Chemical Properties Analysis

Ravuconazole has a melting point of 64-66°C . It is soluble in DMF (25 mg/ml), DMSO (20 mg/ml), and Ethanol (5 mg/ml) . It has a density of 1.38±0.1 g/cm3 .

科学的研究の応用

1. Antifungal Treatment

  • Application Summary: Ravuconazole is being developed as a new antifungal agent. It has shown a broad spectrum of activity and good in vivo data supporting its efficacy in invasive aspergillosis and candidosis .
  • Results: Both Ravuconazole and Isavuconazole are in early Phase 3 development. They offer extended half-lives, possibly reduced drug interaction profiles, and good tolerance .

2. Treatment of Chagas Disease

  • Application Summary: Ravuconazole has been investigated for its efficacy against Trypanosoma cruzi, the parasite that causes Chagas disease .
  • Methods of Application: Ravuconazole was formulated in a self-nanoemulsifying delivery system (SNEDDS) to improve its efficacy in the experimental treatment .
  • Results: In vitro, Ravuconazole-SNEDDS exhibited significantly higher potency than free-Ravuconazole. In vivo, oral treatment with a daily dose of 20 mg/kg for 30 days resulted in 70% cure for Ravuconazole-SNEDDS versus 40% for free-Ravuconazole .

3. Treatment of Dematiaceous Fungi

  • Application Summary: The in vitro activities of Ravuconazole against 84 dematiaceous fungi were tested .
  • Results: For most tested fungal species, the MIC values of Ravuconazole were lower than those obtained with other antifungals .

6. Veterinary Medicine

  • Application Summary: Ravuconazole also finds applications in veterinary medicine. It is commonly used to treat fungal infections in animals, including dogs, cats, and horses .
  • Results: The specific results are not detailed in the source, but it is implied that Ravuconazole has shown efficacy in treating various fungal infections in animals, contributing to their overall health and well-being .

9. Treatment of Onychomycosis

  • Application Summary: Onychomycosis, a fungal infection of the nails, can be treated with Ravuconazole .
  • Results: Ravuconazole and its prodrugs are promising new drug candidates for oral therapy of onychomycosis .

Safety And Hazards

Ravuconazole should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

特性

IUPAC Name

4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAHEYNNJWPQPX-RCDICMHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171329
Record name Ravuconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ravuconazole

CAS RN

182760-06-1
Record name Ravuconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182760-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ravuconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182760061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ravuconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06440
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ravuconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RAVUCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95YH599JWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Racemic 3-[4-(4-cyanophenyl)thiazol-2-yl]-1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-butan-2-ol (44 g) and (1R)-10-camphorsulfonic acid (20 g) were suspended in methanol (ca. 300 ml), the slurry was stirred intensively, warmed up to ca. 70° C. and a small addition of acetic acid was added to obtain a clear solution. After cooling of the solution to rt and then to 0° C., the mixture was seeded with enantiomerically pure salt and stirred for another 2 hrs. The crystalline solid was collected by filtration, washed with cooled methanol and dried under reduced pressure. The crystals were partitioned between methylenechloride (300 ml) and saturated aqueous sodium bicarbonate solution (200 ml). The organic layer was washed twice with water (50 ml), dried with magnesium sulphate, filtrated and evaporated under reduced pressure to give the title compound (16.9 g, 38% yield, 95% ee). The analytical data were identical with published (U.S. Pat. No. 5,648,372 or Chem. Pharm. Bull. 1998, 46, 623).
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ravuconazole
Reactant of Route 2
Reactant of Route 2
Ravuconazole
Reactant of Route 3
Reactant of Route 3
Ravuconazole
Reactant of Route 4
Ravuconazole
Reactant of Route 5
Reactant of Route 5
Ravuconazole
Reactant of Route 6
Ravuconazole

Citations

For This Compound
5,630
Citations
AC Pasqualotto, KO Thiele, LZ Goldani - Curr Opin Investig Drugs, 2010 - academia.edu
… E-1224 (Eisai Co Ltd/Drugs for Neglected Diseases initiative), a ravuconazole prodrug, is … with ravuconazole as well as BMS-379224. Both isavuconazole and ravuconazole have a long …
Number of citations: 153 www.academia.edu
H Yamaguchi - Medical Mycology Journal, 2016 - jstage.jst.go.jp
… ravuconazole, have been clinically investigated. Among them is BFE1224, a prodrug of ravuconazole, … This review highlights the characteristics of ravuconazole and its prodrugs as the …
Number of citations: 41 www.jstage.jst.go.jp
…, Ravuconazole Onychomycosis Group - Journal of the …, 2005 - Wiley Online Library
… a problem with ravuconazole use as … ravuconazole regimens in the treatment of toenail dermatophyte onychomycosis. In a Phase II trial of ravuconazole three regimens of ravuconazole (…
Number of citations: 70 onlinelibrary.wiley.com
K Watt, P Manzoni, M Cohen-Wolkowiez… - Current drug …, 2013 - ingentaconnect.com
… Posaconazole and ravuconazole are the newest agents of the … Ravuconazole is not approved for use by the FDA, but studies … There are no clinical trials of ravuconazole in children, and …
Number of citations: 37 www.ingentaconnect.com
B Minassian, E Huczko… - Clinical …, 2003 - clinicalmicrobiologyandinfection …
… The spectrum of ravuconazole includes yeast species (such … to azoles may be susceptible to ravuconazole [4]. Non-… the antifungal potency of ravuconazole, itraconazole, voricona…
MA Pfaller, SA Messer, RJ Hollis… - Antimicrobial agents …, 2002 - Am Soc Microbiol
The in vitro activities of ravuconazole and voriconazole were compared with those of amphotericin B, flucytosine (5FC), itraconazole, and fluconazole against 6,970 isolates of Candida …
Number of citations: 319 journals.asm.org
MA Pfaller, SA Messer, RJ Hollis… - Antimicrobial agents and …, 2002 - Am Soc Microbiol
Posaconazole, ravuconazole, and voriconazole are new triazole derivatives that possess potent, broad-spectrum antifungal activity. We evaluated the in vitro activity of these …
Number of citations: 536 journals.asm.org
D Andes, K Marchillo, T Stamstad… - Antimicrobial agents and …, 2003 - Am Soc Microbiol
… Attempts were made to choose organisms with various susceptibilities to ravuconazole. However, the range of ravuconazole MICs in our stock of organisms varied only eightfold. This …
Number of citations: 122 journals.asm.org
AK Gupta, Y Kohli, R Batra - Medical Mycology, 2005 - Taylor & Francis
The in vitro activities of two new triazole antifungal agents with broad-spectrum antifungal activity, posaconazole and ravuconazole, were compared with those of three well-established …
Number of citations: 103 www.tandfonline.com
J Roberts, K Schock, S Marino… - Antimicrobial agents and …, 2000 - Am Soc Microbiol
… The half-lives of ravuconazole and LY-… ravuconazole was the more active agent, comparable to amphotericin B. Additional studies are needed to determine the potential of ravuconazole …
Number of citations: 117 journals.asm.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。